(2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-fluorophenyl)prop-2-EN-1-one
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Overview
Description
The compound (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-fluorophenyl)prop-2-EN-1-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrolo[2,3-D]pyrimidine core, a piperazine ring, and a fluorophenyl group, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-fluorophenyl)prop-2-EN-1-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-D]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrrolo[2,3-D]pyrimidine core reacts with a piperazine derivative.
Introduction of the Fluorophenyl Group: The final step involves the addition of the fluorophenyl group through a coupling reaction, such as a Suzuki or Heck reaction, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent, particularly in the development of drugs targeting central nervous system disorders.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-fluorophenyl)prop-2-EN-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can lead to various physiological effects, depending on the receptor type and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-chlorophenyl)prop-2-EN-1-one
- (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-bromophenyl)prop-2-EN-1-one
Uniqueness
The presence of the fluorophenyl group in (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(4-fluorophenyl)prop-2-EN-1-one imparts unique electronic properties, enhancing its binding affinity and selectivity for certain molecular targets compared to its chlorinated or brominated analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C31H26FN5O |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(E)-1-[4-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C31H26FN5O/c32-25-14-11-23(12-15-25)13-16-28(38)35-17-19-36(20-18-35)30-29-27(24-7-3-1-4-8-24)21-37(31(29)34-22-33-30)26-9-5-2-6-10-26/h1-16,21-22H,17-20H2/b16-13+ |
InChI Key |
OMNPSDIOMKSNIY-DTQAZKPQSA-N |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)/C=C/C6=CC=C(C=C6)F |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C=CC6=CC=C(C=C6)F |
Origin of Product |
United States |
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